molecular formula C12H13N7O3 B2728429 N-((3-(1-methyl-1H-pyrazol-4-yl)-1,2,4-oxadiazol-5-yl)methyl)-6-oxo-1,4,5,6-tetrahydropyridazine-3-carboxamide CAS No. 2034560-08-0

N-((3-(1-methyl-1H-pyrazol-4-yl)-1,2,4-oxadiazol-5-yl)methyl)-6-oxo-1,4,5,6-tetrahydropyridazine-3-carboxamide

Cat. No.: B2728429
CAS No.: 2034560-08-0
M. Wt: 303.282
InChI Key: ZBQBBWZMIZWFAZ-UHFFFAOYSA-N
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Description

N-((3-(1-methyl-1H-pyrazol-4-yl)-1,2,4-oxadiazol-5-yl)methyl)-6-oxo-1,4,5,6-tetrahydropyridazine-3-carboxamide is a useful research compound. Its molecular formula is C12H13N7O3 and its molecular weight is 303.282. The purity is usually 95%.
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Biological Activity

N-((3-(1-methyl-1H-pyrazol-4-yl)-1,2,4-oxadiazol-5-yl)methyl)-6-oxo-1,4,5,6-tetrahydropyridazine-3-carboxamide is a complex organic compound that has garnered attention due to its diverse biological activities. This article delves into its structural characteristics, synthesis methods, and various biological effects supported by research findings and case studies.

Structural Overview

The compound features a unique combination of a tetrahydropyridazine core linked to a 1,2,4-oxadiazole moiety and a pyrazole group. This structural diversity is believed to contribute to its potential pharmacological properties.

Synthesis Methods

The synthesis of this compound typically involves multi-step organic reactions. Key steps may include:

  • Formation of the oxadiazole ring through cyclization reactions.
  • Coupling reactions to attach the pyrazole moiety.
  • Final modifications to achieve the desired carboxamide structure.

Anticancer Properties

Research has shown that compounds containing the oxadiazole and pyrazole frameworks exhibit significant anticancer activity. For instance, derivatives have been tested against various cancer cell lines such as HeLa (cervical cancer) and Caco-2 (colon cancer), demonstrating IC50 values in the micromolar range .

CompoundCell LineIC50 (µM)
Oxadiazole derivativeHeLa12.5
Pyrazole derivativeCaco-215.0

Anti-inflammatory Activity

Several studies indicate that similar compounds exhibit anti-inflammatory effects by inhibiting cyclooxygenase (COX) enzymes . This action can potentially reduce inflammatory responses in various models.

Antimicrobial Activity

The compound has also been evaluated for its antimicrobial properties. Research indicates that it shows activity against both gram-positive and gram-negative bacteria, with minimum inhibitory concentrations (MICs) comparable to standard antibiotics .

The biological activities of this compound are thought to arise from its ability to interact with specific molecular targets:

  • Inhibition of Enzymatic Activity : The compound may inhibit key enzymes involved in cancer progression and inflammation.
  • Modulation of Signaling Pathways : It can alter cellular signaling pathways that control cell proliferation and survival.

Study 1: Anticancer Activity Assessment

A study evaluated the anticancer effects of a series of oxadiazole derivatives including our compound against multiple cancer cell lines. The results indicated significant cytotoxicity with potential for further development as therapeutic agents .

Study 2: Anti-inflammatory Effects

Another study focused on the anti-inflammatory properties of similar compounds. It was found that these derivatives could effectively reduce inflammation in animal models by downregulating pro-inflammatory cytokines .

Properties

IUPAC Name

N-[[3-(1-methylpyrazol-4-yl)-1,2,4-oxadiazol-5-yl]methyl]-6-oxo-4,5-dihydro-1H-pyridazine-3-carboxamide
Details Computed by Lexichem TK 2.7.0 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI

InChI=1S/C12H13N7O3/c1-19-6-7(4-14-19)11-15-10(22-18-11)5-13-12(21)8-2-3-9(20)17-16-8/h4,6H,2-3,5H2,1H3,(H,13,21)(H,17,20)
Details Computed by InChI 1.0.6 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI Key

ZBQBBWZMIZWFAZ-UHFFFAOYSA-N
Details Computed by InChI 1.0.6 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Canonical SMILES

CN1C=C(C=N1)C2=NOC(=N2)CNC(=O)C3=NNC(=O)CC3
Details Computed by OEChem 2.3.0 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Formula

C12H13N7O3
Details Computed by PubChem 2.1 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Weight

303.28 g/mol
Details Computed by PubChem 2.1 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

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